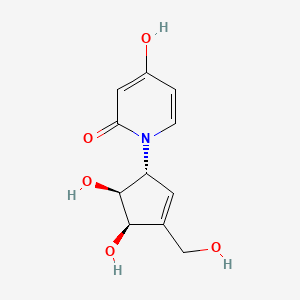

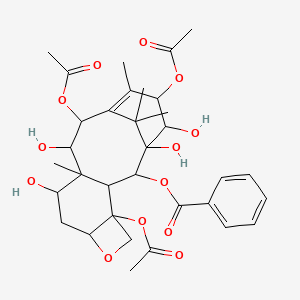

![molecular formula C30H50O B593032 (1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one CAS No. 10070-37-8](/img/structure/B593032.png)

(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one is a clerodane diterpene, a class of secondary metabolites found in various plant species, fungi, bacteria, and marine sponges . These compounds are known for their complex bicyclic structures containing 20 carbon atoms and a decalin core . This compound and its derivatives have attracted significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and insect antifeedant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of clerodone involves multiple steps, starting from simpler diterpenoid precursors. One common approach is the cyclization of labdane diterpenes, which share a similar bicyclic structure . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Additionally, various oxidizing and reducing agents are employed to introduce functional groups at specific positions on the decalin core .

Industrial Production Methods

Industrial production of clerodone is less common due to the complexity of its synthesis. advances in biotechnology have enabled the production of clerodone through microbial fermentation. Genetically engineered microorganisms, such as bacteria and yeast, can be used to produce clerodone by introducing the necessary biosynthetic pathways . This method offers a more sustainable and scalable approach compared to traditional chemical synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms at specific positions on the decalin core.

Major Products

The major products formed from these reactions include various hydroxylated, carbonylated, and halogenated derivatives of clerodone . These derivatives often exhibit enhanced biological activities compared to the parent compound.

Aplicaciones Científicas De Investigación

(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it serves as a valuable intermediate for the synthesis of more complex natural products . In biology and medicine, clerodone and its derivatives are studied for their potential as anti-inflammatory and cytotoxic agents . Additionally, clerodone’s insect antifeedant properties make it a promising candidate for developing eco-friendly pesticides .

Mecanismo De Acción

The mechanism of action of clerodone involves its interaction with specific molecular targets and pathways . For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . In cancer research, clerodone exhibits cytotoxicity by inducing apoptosis in cancer cells through the activation of caspases and other apoptotic pathways . The insect antifeedant properties are attributed to its ability to disrupt the feeding behavior of herbivorous insects .

Comparación Con Compuestos Similares

(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one is structurally related to other clerodane diterpenes, such as clerodin, ajugarins, and salvinorin A . These compounds share a similar decalin core but differ in the functional groups attached to the core . This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities . For instance, salvinorin A is known for its hallucinogenic properties, while clerodone lacks such effects .

List of Similar Compounds

- Clerodin

- Ajugarins (I to V)

- Salvinorin A

- Cascarillin

- Calumbins

- Gymnocolin

- Hardwickiic acid

Propiedades

Número CAS |

10070-37-8 |

|---|---|

Fórmula molecular |

C30H50O |

Peso molecular |

426.729 |

Nombre IUPAC |

(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-13-one |

InChI |

InChI=1S/C30H50O/c1-19(2)20-10-14-27(5)16-17-30(8)25(24(20)27)21(31)18-23-28(6)13-9-12-26(3,4)22(28)11-15-29(23,30)7/h19-20,22-25H,9-18H2,1-8H3/t20-,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1 |

Clave InChI |

QDEOBJOJWNHBGH-GTJNZXJFSA-N |

SMILES |

CC(C)C1CCC2(C1C3C(=O)CC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)